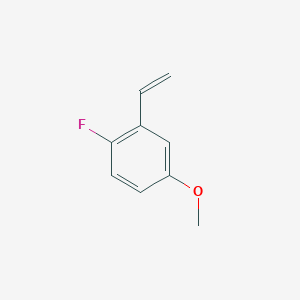

1-Fluoro-4-methoxy-2-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQGDFZDYGZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466054 | |

| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196519-60-5 | |

| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 1-Fluoro-4-methoxy-2-vinylbenzene: Elucidating Molecular Structure Through Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-methoxy-2-vinylbenzene is a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis, including pharmaceutical drug development. Its specific substitution pattern—a fluorine atom, a methoxy group, and a vinyl group on a benzene ring—gives rise to a unique electronic and structural profile. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for predicting its reactivity. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 1-Fluoro-4-methoxy-2-vinylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific isomer, this guide leverages established principles of spectroscopic theory and empirical data from analogous compounds to predict and interpret its spectral features. This approach provides a robust framework for researchers working with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-Fluoro-4-methoxy-2-vinylbenzene are detailed below.

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum is predicted based on the principle of substituent additivity, starting from the chemical shift of benzene (δ 7.27 ppm). The influence of the fluoro, methoxy, and vinyl groups on the chemical shifts of the aromatic protons is estimated using established substituent chemical shift increments.[1]

The vinyl group protons will exhibit a characteristic AMX spin system, with distinct chemical shifts for the geminal, cis, and trans protons, and will show coupling to each other and to the adjacent aromatic proton. The methoxy group will appear as a singlet.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 6.85 | d | J ≈ 3.0 |

| H-5 | ~ 6.95 | dd | J ≈ 8.5, 3.0 |

| H-6 | ~ 7.20 | d | J ≈ 8.5 |

| H-vinyl (α) | ~ 6.70 | dd | J ≈ 17.5, 11.0 |

| H-vinyl (β, trans) | ~ 5.70 | d | J ≈ 17.5 |

| H-vinyl (β, cis) | ~ 5.25 | d | J ≈ 11.0 |

| -OCH₃ | ~ 3.85 | s | - |

Causality of Predicted Shifts: The methoxy group is an electron-donating group, causing an upfield shift (to lower ppm) of the ortho and para protons. The fluorine atom is electronegative, causing a deshielding effect, but also has lone pairs that can be involved in resonance, leading to a more complex influence on the proton chemical shifts. The vinyl group has a modest deshielding effect on the ortho protons.

Diagram of Substituent Effects on ¹H NMR Chemical Shifts:

Caption: Influence of substituents on predicted ¹H NMR shifts.

¹³C NMR Spectroscopy: A Detailed Prediction

The ¹³C NMR spectrum is predicted similarly, using substituent chemical shift increments from a base value of 128.5 ppm for benzene.[1] A key feature will be the presence of carbon-fluorine (C-F) coupling, which will cause the signals for carbons close to the fluorine atom to appear as doublets.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~ 158.0 | d, ¹JCF ≈ 245 Hz |

| C-2 | ~ 125.0 | d, ²JCF ≈ 20 Hz |

| C-3 | ~ 115.0 | d, ³JCF ≈ 8 Hz |

| C-4 | ~ 150.0 | s |

| C-5 | ~ 112.0 | d, ⁴JCF ≈ 3 Hz |

| C-6 | ~ 118.0 | d, ³JCF ≈ 8 Hz |

| C-vinyl (α) | ~ 135.0 | s |

| C-vinyl (β) | ~ 115.0 | s |

| -OCH₃ | ~ 56.0 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene will show characteristic absorption bands for the aromatic ring, the vinyl group, the ether linkage, and the carbon-fluorine bond.[2][3]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic and Vinyl C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1630 | Medium | Vinyl C=C stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1040 | Medium | Symmetric C-O-C stretch |

| ~1200 | Strong | C-F stretch |

| 990, 910 | Strong | Vinyl C-H out-of-plane bend |

| ~830 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

The out-of-plane C-H bending region is particularly diagnostic for the substitution pattern on the benzene ring.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-Fluoro-4-methoxy-2-vinylbenzene (C₉H₉FO), the molecular weight is 152.17 g/mol .

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152. This peak should be reasonably intense due to the stability of the aromatic ring.

-

Major Fragment Ions:

-

m/z = 137: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives.[2]

-

m/z = 109: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.

-

m/z = 125: Loss of a vinyl radical (•CH=CH₂).

-

m/z = 124: Loss of ethylene (C₂H₄) via a rearrangement.

-

m/z = 77: Phenyl cation, although less likely due to the substituents.

-

The presence of fluorine can also influence fragmentation, but loss of a fluorine radical is generally less favorable than fragmentation of the other substituents.[5]

Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in MS.

Experimental Protocols

General Procedure for Spectroscopic Analysis:

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a mull.

-

MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. An inverse-gated decoupling experiment can be used for quantitative analysis.[6]

-

-

IR Data Acquisition:

-

Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

-

-

MS Data Acquisition:

-

Use an electron ionization (EI) mass spectrometer for fragmentation analysis.

-

Acquire the spectrum over a mass range of m/z 40-200.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Fluoro-4-methoxy-2-vinylbenzene. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have constructed a detailed and reliable set of expected spectral data. This information will be invaluable for researchers in the positive identification and characterization of this compound, and serves as a model for the analysis of other novel substituted aromatic molecules. The provided protocols offer a standardized approach to obtaining high-quality experimental data for validation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemDoodle Web Components. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

ACS Publications. (2018, March 27). 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Fluoro-4-methoxy-2-vinylbenzene

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted chemical shifts, the underlying substituent effects, and a standard protocol for spectral acquisition. Our approach is grounded in established NMR principles and data from analogous compounds to provide a comprehensive and practical resource.

Introduction: The Structural Significance of 1-Fluoro-4-methoxy-2-vinylbenzene

1-Fluoro-4-methoxy-2-vinylbenzene is a substituted aromatic compound with functionalities that make it an interesting building block in organic synthesis. The presence of a vinyl group allows for polymerization and other addition reactions, while the fluoro and methoxy groups modulate the electronic properties of the benzene ring, influencing its reactivity and potential applications.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides precise information about the carbon skeleton, including the number of unique carbon environments, their hybridization state, and their electronic environment.[1] For a molecule like 1-Fluoro-4-methoxy-2-vinylbenzene, ¹³C NMR is crucial for confirming its successful synthesis and purity.

This guide will delve into a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound, providing a foundational understanding for its characterization.

Predicted ¹³C NMR Chemical Shifts

In the absence of a publicly available experimental spectrum for 1-Fluoro-4-methoxy-2-vinylbenzene, we can predict the ¹³C NMR chemical shifts with a high degree of confidence by analyzing the substituent effects on the benzene ring and by referencing data from similar compounds. The numbering of the carbon atoms for the purpose of this guide is as follows:

Caption: Molecular structure of 1-Fluoro-4-methoxy-2-vinylbenzene with carbon numbering.

The predicted chemical shifts are summarized in the table below. These values are estimated based on the additive effects of the substituents on the chemical shift of benzene (128.5 ppm) and by comparison with data for 4-fluoroanisole and styrene.[2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 | 155.0 - 160.0 | Doublet (¹JCF) |

| C2 | 125.0 - 130.0 | Doublet (²JCF) |

| C3 | 115.0 - 120.0 | Doublet (³JCF) |

| C4 | 150.0 - 155.0 | Singlet |

| C5 | 110.0 - 115.0 | Doublet (³JCF) |

| C6 | 118.0 - 123.0 | Doublet (²JCF) |

| Cα (vinyl) | 130.0 - 135.0 | Singlet |

| Cβ (vinyl) | 110.0 - 115.0 | Singlet |

| C-Me (methoxy) | 55.0 - 60.0 | Singlet |

Analysis of Substituent Effects on Chemical Shifts

The chemical shift of each carbon atom in the benzene ring is influenced by the electronic effects of the three substituents: the fluoro, methoxy, and vinyl groups. These effects can be broadly categorized as inductive and resonance effects.[4][5]

Fluoro Group (-F)

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the directly attached carbon (C1) and decreases with distance. However, fluorine also has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect), increasing electron density at the ortho and para positions.

-

C1 (ipso-carbon): The chemical shift is significantly shifted downfield due to the strong -I effect of fluorine. This carbon will also exhibit a large one-bond coupling constant (¹JCF) in the range of 240-270 Hz.[6][7]

-

C2 and C6 (ortho-carbons): The resonance effect of fluorine increases electron density, causing an upfield shift. However, the inductive effect is still significant at this position. The net effect is a moderate upfield shift compared to benzene. These carbons will show a two-bond C-F coupling (²JCF) of around 15-25 Hz.[8]

-

C3 and C5 (meta-carbons): The resonance effect does not extend to the meta position, so the weaker inductive effect causes a slight downfield shift. A smaller three-bond C-F coupling (³JCF) of 5-10 Hz is expected.[8]

-

C4 (para-carbon): The +R effect is strongest at the para position, leading to a significant upfield shift.

Methoxy Group (-OCH₃)

The methoxy group is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I).[4]

-

C4 (ipso-carbon): The +R effect from the oxygen lone pairs dominates, causing a significant downfield shift.

-

C3 and C5 (ortho-carbons): The strong +R effect increases electron density, leading to a substantial upfield shift.

-

C2 and C6 (meta-carbons): The influence at the meta position is primarily a weak -I effect, resulting in a small downfield shift.

Vinyl Group (-CH=CH₂)

The vinyl group is a weak resonance electron-withdrawing group (-R) and a weak inductive electron-withdrawing group (-I).

-

C2 (ipso-carbon): The vinyl group causes a moderate downfield shift at the point of attachment.

-

C1 and C3 (ortho-carbons): The weak -R effect slightly decreases electron density, leading to a small downfield shift.

-

C6 (para-carbon): The -R effect is most pronounced at the para position, causing a downfield shift.

Combined Effects

The observed chemical shifts are a result of the interplay of these effects. The diagram below illustrates the dominant electronic influences of the substituents on the aromatic ring.

Caption: Dominant electronic effects of substituents on the benzene ring.

Experimental Protocol for ¹³C NMR Acquisition

A reliable ¹³C NMR spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene can be obtained using a standard experimental setup. The following protocol is recommended for achieving a high-quality spectrum.

Sample Preparation

-

Dissolve the sample: Accurately weigh approximately 20-50 mg of 1-Fluoro-4-methoxy-2-vinylbenzene and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single carbon signal at ~77.16 ppm, which can be used as an internal reference.

-

Add internal standard (optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. The signal for TMS is defined as 0.00 ppm.

-

Transfer to NMR tube: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H spectrometer. |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |

| Number of Scans (NS) | 1024 or more | To achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. |

| Spectral Width (SW) | 200-250 ppm | To cover the entire range of expected carbon signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the CDCl₃ signal at 77.16 ppm or the TMS signal at 0.00 ppm.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for ¹³C NMR acquisition and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts for 1-Fluoro-4-methoxy-2-vinylbenzene. By understanding the interplay of the inductive and resonance effects of the fluoro, methoxy, and vinyl substituents, researchers can confidently interpret the ¹³C NMR spectrum of this molecule and related structures. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is fundamental for the structural verification and quality control of this important synthetic intermediate. The detailed analysis of expected C-F couplings further aids in the unambiguous assignment of the carbon signals.

References

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Morales-Ríos, M. S., Martínez-Richa, A., Hernandez, Z., & Joseph-Nathan, P. (2014). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Journal of the Mexican Chemical Society, 58(2), 147-155. [Link]

-

Wilson, N. K. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

University of Puget Sound. Summary of C13-NMR Interpretation. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Ducati, L. C., Viesser, R. V., & Tormena, C. F. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(34), 8283-8291. [Link]

-

PubChem. 4-Fluoroanisole. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Tonelli, A. E. (1979). Stereosequence-Dependent 13C-NMR Chemical Shifts of Polystyrene Oligomers. Macromolecules, 12(2), 255-259. [Link]

-

ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Link]

-

Royal Society of Chemistry. Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. [Link]

-

Curphy, T. J. Curphy-Morrison Additivity Constants for Proton NMR. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0062765). [Link]

-

Dembinski, R., & Kujawski, J. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 634-641. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Styrene(100-42-5) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

Reactivity of fluorinated and methoxy substituted styrenes

An In-depth Technical Guide to the Reactivity of Fluorinated and Methoxy Substituted Styrenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of fluorinated and methoxy-substituted styrenes, offering insights into their electronic properties and behavior in key chemical transformations. By understanding the underlying principles that govern their reactivity, researchers can better leverage these valuable building blocks in the design and synthesis of novel materials and pharmaceuticals.

Introduction: The Dichotomy of Substituent Effects

Styrene, a foundational monomer in polymer chemistry and a versatile synthon in organic synthesis, offers a reactive vinyl group conjugated with an aromatic ring. The introduction of substituents onto this aromatic scaffold profoundly alters the electron density distribution within the molecule, thereby tuning its reactivity. This guide focuses on two particularly influential substituents: the electron-withdrawing fluorine atom and the electron-donating methoxy group. Their opposing electronic effects provide a fascinating case study in reaction control and mechanism.

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons (+M), a duality that complicates predictions of reactivity.[1] Conversely, the methoxy group is a classic electron-donating group, primarily through its strong resonance effect (+M), which significantly increases the electron density of the π-system.[2] Understanding this electronic tug-of-war is paramount to predicting and exploiting the reactivity of these substituted styrenes.

Electronic Landscape: A Tale of Two Substituents

The electronic influence of a substituent on a reactive center can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[3] The equation, log(k/k₀) = σρ, utilizes the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, with negative values indicating electron-donating groups and positive values indicating electron-withdrawing groups. For reactions involving the development of positive charge in the transition state, the σ+ constant is often used, as it better accounts for through-conjugation effects.

| Substituent | σ (para) | σ+ (para) | Dominant Electronic Effect |

| -F | +0.06 | -0.07 | Strong -I, moderate +M |

| -OCH₃ | -0.27 | -0.78 | Strong +M, weak -I |

Table 1: Hammett Substituent Constants for Fluorine and Methoxy Groups.[3]

As evidenced in Table 1, the methoxy group is a significantly stronger electron-donating group through resonance (more negative σ+) compared to fluorine. This difference in electronic character dictates the divergent reactivity of these two classes of substituted styrenes in both electrophilic additions and polymerization reactions.

Electrophilic Addition to the Vinyl Group: A Mechanistic Crossroads

The reaction of the vinyl group in styrenes with electrophiles, such as halogens, is a cornerstone of their chemical behavior. The generally accepted mechanism for electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile.[4][5] However, in the case of styrenes, the intermediate can also have significant benzylic carbocation character due to the stability afforded by the adjacent aromatic ring.[6] The nature of the substituent on the aromatic ring plays a critical role in influencing the structure of this intermediate and, consequently, the reaction rate.

The Influence of Substituents on Reaction Rate

The rate-determining step in electrophilic addition to an alkene is the initial attack of the electrophile on the π-bond.[7] Therefore, substituents that increase the electron density of the double bond will accelerate the reaction.

-

Methoxy-substituted styrenes: The strong electron-donating nature of the methoxy group significantly increases the nucleophilicity of the vinyl group, leading to a substantial rate enhancement in electrophilic additions.

-

Fluorinated styrenes: The powerful electron-withdrawing inductive effect of fluorine deactivates the vinyl group towards electrophilic attack, resulting in a slower reaction rate compared to unsubstituted styrene.

This is quantitatively supported by Hammett analysis of the bromination of substituted styrenes in acetic acid, which yields a reaction constant (ρ) of -2.24.[8] The negative value of ρ indicates that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.

However, for strongly electron-releasing groups like methoxy, the Hammett plot for bromination is known to be curved, with a more negative ρ value (-4.4) compared to that for electron-withdrawing groups (-2.8).[3] This curvature suggests a change in the rate-determining step or a transition state with more developed carbocation character for the more reactive, electron-rich styrenes.

Diagram: Electrophilic Bromination of Substituted Styrenes

Caption: Generalized mechanism for electrophilic bromination of styrenes.

Radical Polymerization: Controlling Macromolecular Architecture

The vinyl group of substituted styrenes is also susceptible to radical polymerization, a process of immense industrial importance. Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[9][10]

Substituent Effects in Atom Transfer Radical Polymerization (ATRP)

In ATRP, the rate of polymerization is governed by the position of the equilibrium between active (radical) and dormant (halide-capped) species.[9][11] This equilibrium is influenced by the electronic nature of the substituent on the styrene monomer.

-

Fluorinated styrenes: Electron-withdrawing groups, such as fluorine, stabilize the radical intermediate to a lesser extent than the dormant species. This shifts the equilibrium towards the active radical species, leading to a faster polymerization rate and better control over the process.[9]

-

Methoxy-substituted styrenes: Electron-donating groups, like the methoxy group, stabilize the dormant species more than the radical, slowing down the polymerization. In the case of strongly donating groups like p-methoxy, side reactions suggestive of a cationic mechanism can even occur under ATRP conditions.[9]

The Hammett equation has also been applied to the ATRP of substituted styrenes, yielding a ρ value of +1.5.[9] The positive ρ value indicates that electron-withdrawing groups accelerate the polymerization, in stark contrast to the trend observed in electrophilic additions.

Diagram: Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocols

The following protocols provide standardized procedures for the synthesis of representative substituted styrenes and for the investigation of their reactivity.

Synthesis of 4-Fluorostyrene via Wittig Reaction

This procedure details the synthesis of 4-fluorostyrene from 4-fluorobenzaldehyde using a Wittig reaction.[12][13]

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

4-Fluorobenzaldehyde

-

Hexane

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-fluorostyrene as a colorless liquid.

Synthesis of 4-Methoxystyrene via Dehydration of 1-(4-Methoxyphenyl)ethanol

This protocol describes the synthesis of 4-methoxystyrene by the dehydration of 1-(4-methoxyphenyl)ethanol.[14]

Materials:

-

4-Methoxyacetophenone

-

Sodium borohydride

-

Methanol

-

Potassium bisulfate

-

Toluene

-

Sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 4-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate to yield 1-(4-methoxyphenyl)ethanol as a crude product, which can be used in the next step without further purification.

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the crude 1-(4-methoxyphenyl)ethanol and a catalytic amount of potassium bisulfate in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 4-methoxystyrene as a colorless liquid.

Kinetic Analysis of Styrene Bromination by UV-Vis Spectroscopy

This procedure outlines a method for determining the rate of bromination of a substituted styrene by monitoring the disappearance of bromine using UV-Vis spectroscopy.[8]

Materials:

-

Substituted styrene

-

Bromine stock solution in a suitable solvent (e.g., acetic acid)

-

Solvent (e.g., acetic acid)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the substituted styrene of known concentration in the chosen solvent.

-

Prepare a stock solution of bromine of known concentration in the same solvent. Note: Handle bromine with extreme caution in a well-ventilated fume hood.

-

Equilibrate the spectrophotometer and the cell holder to the desired reaction temperature.

-

In a quartz cuvette, pipette the required volume of the styrene stock solution and dilute with the solvent to a final volume just under the desired final volume.

-

Initiate the reaction by rapidly adding a small, known volume of the bromine stock solution to the cuvette, quickly mix by inverting, and immediately begin recording the absorbance at the λmax of bromine (around 400 nm in acetic acid) as a function of time.

-

Record the absorbance until the reaction is essentially complete (i.e., the absorbance of bromine is negligible).

-

The reaction order and rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[Br₂] vs. time for a pseudo-first-order reaction if the styrene is in large excess).

Conclusion

The reactivity of fluorinated and methoxy-substituted styrenes is a clear demonstration of the profound influence of electronic effects on chemical transformations. The electron-withdrawing nature of fluorine deactivates the styrene system towards electrophilic attack but accelerates controlled radical polymerization. Conversely, the electron-donating methoxy group enhances reactivity in electrophilic additions while retarding radical polymerization. A thorough understanding of these opposing trends, grounded in the principles of physical organic chemistry, is essential for the rational design of experiments and the development of novel synthetic methodologies. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the unique properties of these important classes of substituted styrenes.

References

-

Kinetics and mechanism of bromination of styrenes. Canadian Science Publishing. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

-

Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. MavMatrix. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. ACS Publications. [Link]

-

Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. ResearchGate. [Link]

-

13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Royal Society of Chemistry. [Link]

-

Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. ACS Publications. [Link]

-

Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... Pearson+. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. [Link]

-

Bromination of Styrene - Electrophilic Addition 004. YouTube. [Link]

-

Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra. National Institute of Standards and Technology. [Link]

- A kind of preparation method of 4-methoxy styrene.

-

In the bromination of substituted styrenes, a ρσ+plot is noti... Filo. [Link]

-

Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Benzaldehyde, m-methoxy. Organic Syntheses. [Link]

-

Atom transfer radical polymerization. Wikipedia. [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. ACS Publications. [Link]

-

Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv. [Link]

-

UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. National Center for Biotechnology Information. [Link]

-

New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. ResearchGate. [Link]

-

13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Science Publishing. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. ResearchGate. [Link]

-

Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate. [Link]

-

Approaches to phthalimido and amino end-functional polystyrene by atom transfer radical polymerisation (ATRP). ResearchGate. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

-

O615: Bromination and Oxidation – Alkanes and Alkenes. University of Colorado Boulder. [Link]

-

Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance. [Link]

-

Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. ACS Publications. [Link]

-

a) Hammett plot for the reaction of para-substituted styrenes with... ResearchGate. [Link]

-

The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]

-

ATRP-ARGET of a Styrene Monomer onto Modified Natural Rubber Latex as an Initiator. ACS Publications. [Link]

-

Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Green Chemistry Education Network. [Link]

-

7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]

-

A Level - Electrophilic Addition Addition of bromine to an alkene. ChemTube3D. [Link]

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ResearchGate. [Link]

-

Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. MDPI. [Link]

-

Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Rate-limiting hemiacetal breakdown in the aqueous bromination of α-methoxystyrene. ACS Publications. [Link]

Sources

- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chegg.com [chegg.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. gctlc.org [gctlc.org]

- 14. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]

The Guiding Hand: Unraveling the Electronic Effects of Substituents on Vinylbenzene Reactivity

An In-Depth Technical Guide:

Abstract

Vinylbenzene, commonly known as styrene, is a cornerstone monomer in polymer science and a valuable building block in organic synthesis. Its reactivity is profoundly influenced by the electronic nature of substituents on its aromatic ring. This guide provides a comprehensive exploration of these electronic effects, detailing the underlying physical organic principles that govern reaction outcomes. We will dissect the impact of electron-donating and electron-withdrawing groups on key transformations, including electrophilic additions and radical polymerizations. By integrating theoretical frameworks like the Hammett equation with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to rationally control and predict the chemical behavior of substituted vinylbenzenes.

The Theoretical Framework: From Qualitative Observation to Quantitative Prediction

The chemical behavior of a substituted vinylbenzene is not arbitrary; it is dictated by the way a substituent perturbs the electron distribution within the molecule. These perturbations are broadly classified into two categories:

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.[1][2]

-

Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons across the aromatic ring and the vinyl group.[2][3]

While these concepts provide a qualitative understanding, a quantitative treatment is essential for predictive power. The Hammett equation provides this crucial link between structure and reactivity.[4][5]

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the reaction of a substituted vinylbenzene.

-

k₀ is the rate constant for the reaction of unsubstituted vinylbenzene.

-

σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6][7]

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of the substituents.[6][8]

The sign and magnitude of ρ are mechanistically informative:

-

Large, negative ρ: Indicates a significant buildup of positive charge in the transition state of the rate-determining step. The reaction is strongly accelerated by electron-donating groups.

-

Positive ρ: Indicates a buildup of negative charge in the transition state. The reaction is accelerated by electron-withdrawing groups.

-

Small |ρ|: Suggests a radical mechanism or a transition state with little charge development.[9]

Table 1: Hammett Substituent Constants (σ) for Common Groups

This table provides para-substituent constants (σₚ), which are most relevant for effects transmitted to the vinyl group via resonance.

| Substituent (at para position) | σₚ Value | Electronic Nature |

| -OCH₃ (Methoxy) | -0.27 | Strong Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Weak Electron-Withdrawing |

| -Br (Bromo) | +0.23 | Weak Electron-Withdrawing |

| -CN (Cyano) | +0.66 | Strong Electron-Withdrawing |

| -NO₂ (Nitro) | +0.78 | Strong Electron-Withdrawing |

Data compiled from various sources including references[4][7][8].

Impact on Core Reaction Mechanisms

The electronic nature of a substituent dictates the reactivity of both the vinyl double bond and the aromatic ring.

Electrophilic Addition to the Vinyl Group

Electrophilic addition is a fundamental reaction of alkenes. In the case of vinylbenzene, the reaction proceeds through a highly stabilized benzylic carbocation intermediate.[10] The rate-determining step is the formation of this carbocation.[11]

Caption: Electrophilic addition mechanism and substituent effects.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) strongly stabilize the adjacent positive charge of the benzylic carbocation through resonance and/or induction. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate.[12]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation intermediate by inductively pulling electron density away from the positively charged center. This raises the activation energy and dramatically slows down the reaction.[1]

The high sensitivity of this reaction to substituent effects results in a large, negative ρ value in a Hammett plot, confirming the development of substantial positive charge in the transition state.[13]

Radical Polymerization

Radical polymerization is the primary industrial method for producing polystyrene and its derivatives. The process involves initiation, propagation, and termination steps.[14][15] Substituents influence both the reactivity of the monomer's double bond and the stability of the propagating radical.[3][9][16]

The effect is more nuanced than in ionic reactions. Studies on Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, have provided profound insights.[9]

-

Electron-Withdrawing Groups (EWGs): Monomers with EWGs (e.g., halogens, -CF₃) generally polymerize faster and with better control (lower polydispersity) than those with EDGs.[9][16][17] This is attributed to two factors:

-

An increase in the propagation rate constant (kₚ), making the monomer more reactive toward the growing radical chain.[16]

-

An increase in the atom transfer equilibrium constant (Kₑq), which favors the active radical species over the dormant species, thus increasing the overall polymerization rate.[16]

-

-

Electron-Donating Groups (EDGs): Monomers with EDGs (e.g., -CH₃, -C(CH₃)₃) polymerize more slowly.[16] Strongly donating groups like -OCH₃ can even promote side reactions, such as chain transfer, which can hinder the formation of high molecular weight polymers and lead to oligomers instead.[9]

The Hammett equation can be applied to radical polymerization, with a study on ATRP of substituted styrenes yielding a positive ρ value of 1.5.[16] This indicates that the transition state has some polar character and is stabilized by electron-withdrawing groups.

Caption: Generalized workflow of radical polymerization.

Experimental Methodologies for Probing Reactivity

Validating theoretical predictions requires robust experimental design. Kinetic studies and spectroscopic analysis are the primary tools for quantifying electronic effects.

Kinetic Studies and Hammett Analysis

Determining reaction rates is the most direct way to measure substituent effects. The goal is to obtain rate constants (k) for a series of substituted vinylbenzenes under identical conditions.

Experimental Protocol: Determining Relative Reaction Rates via Competition

This protocol is a self-validating system because by running the reactions in competition, minor variations in temperature or reagent concentration affect both substrates equally, ensuring the measured ratio of products accurately reflects the ratio of their reaction rates.

-

Preparation:

-

Prepare a stock solution containing equimolar amounts of a substituted vinylbenzene (e.g., 4-methoxystyrene) and the unsubstituted vinylbenzene reference standard in a suitable inert solvent (e.g., dichloromethane).

-

Include an internal standard (e.g., dodecane) in the stock solution for accurate quantification by Gas Chromatography (GC).

-

Prepare a solution of the electrophile (e.g., Br₂ in CCl₄) at a concentration that is substoichiometric (e.g., 0.1 molar equivalents) to the total amount of vinylbenzenes. This ensures the reaction does not go to completion, allowing for a measurable difference in consumption.

-

-

Reaction:

-

Equilibrate the vinylbenzene stock solution to a constant, controlled temperature (e.g., 25.0 °C) in a stirred reaction vessel.

-

Take a t=0 sample and quench it immediately (e.g., with aqueous sodium thiosulfate for a bromine reaction) to determine the initial ratio of reactants.

-

Rapidly add the electrophile solution to the stirred vinylbenzene solution to initiate the reaction.

-

After a set time (e.g., 5 minutes), take another sample and quench it in the same manner.

-

-

Analysis:

-

Analyze both the t=0 and the final quenched samples by Gas Chromatography (GC).

-

Using the internal standard, determine the concentration of the substituted ([Sub]₀, [Sub]ₜ) and unsubstituted ([Unsub]₀, [Unsub]ₜ) vinylbenzene before and after the reaction.

-

-

Calculation and Hammett Plot:

-

Calculate the relative rate constant (k_rel = k_sub / k_unsub) using the following equation: k_rel = log([Sub]ₜ / [Sub]₀) / log([Unsub]ₜ / [Unsub]₀)

-

Repeat this experiment for a series of vinylbenzenes with different para-substituents.

-

Plot log(k_rel) versus the corresponding Hammett σₚ values.

-

The slope of the resulting straight line is the reaction constant, ρ.[8]

-

Caption: Experimental workflow for Hammett analysis.

Spectroscopic Characterization

Spectroscopy provides valuable information about the electronic environment within the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹³C NMR: The chemical shifts of the vinyl carbons, particularly the β-carbon (Cβ), are sensitive to the electron density of the double bond. A linear correlation is often found between the Cβ chemical shift and the Hammett σ constant, making it a powerful tool for probing electronic effects.[18][19]

-

¹H NMR: The chemical shifts of the vinyl protons can also provide qualitative information about the electronic nature of the substituent.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Protocol: Sample Preparation for NMR/FT-IR Analysis

-

Synthesis and Purification: Synthesize or procure the substituted vinylbenzene. Purify thoroughly using distillation or column chromatography to remove impurities that could interfere with spectral analysis.

-

NMR Sample Prep: Dissolve ~10-20 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

FT-IR Sample Prep: For liquid samples, place a single drop between two salt plates (NaCl or KBr). For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectra according to standard instrument parameters. Correlate observed chemical shifts and vibrational frequencies with the electronic properties of the substituents.

Conclusion and Outlook

The electronic effects of substituents on vinylbenzene reactivity are a classic example of structure-activity relationships in organic chemistry. By modulating the electron density of the π-system, substituents provide a powerful handle to control reaction rates, mechanisms, and, in the case of polymerization, the final material properties. Electron-donating groups accelerate reactions that proceed through electron-deficient (carbocationic) transition states, such as electrophilic addition. Conversely, electron-withdrawing groups favor reactions where the transition state is stabilized by reduced electron density, as seen in many controlled radical polymerizations.

A thorough understanding of these principles, quantified by the Hammett equation and verified through rigorous kinetic and spectroscopic analysis, is indispensable. For researchers in materials science, this knowledge enables the design of novel polymers with tailored properties. For professionals in drug development, it informs the synthesis of complex molecules where the reactivity of vinyl-containing moieties must be precisely controlled. The principles outlined in this guide provide a robust and predictive framework for harnessing the subtle yet powerful influence of electronics in chemical design.

References

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]

-

Matyjaszewski, K., et al. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. American Chemical Society. [Link]

-

Schaller, C. (2021). Radical Polymerization. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (n.d.). Photopolymer. Wikipedia. [Link]

-

Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. [Link]

-

Li, S., et al. (2023). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. MDPI. [Link]

-

Chemistry For Everyone. (2023). How Does Styrene Polymerization Work? YouTube. [Link]

-

Nicolas, J., et al. (2013). The influence of introduction of electron-withdrawing groups and electron-donating groups into the alkyl and nitroxyl part of an alkoxyamine on the polarity of the C–ON bond and thus the rate of homolysis. ResearchGate. [Link]

-

Shobe, D. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Quora. [Link]

-

Siew, D., et al. (2022). Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity. National Institutes of Health. [Link]

-

Pharmacy - E - Learning. (2020). Hammett Equation. YouTube. [Link]

-

Hamer, G. K., et al. (1973). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry. [Link]

-

Wang, J., et al. (2011). Chemical Kinetics Study of Polystyrene. International Association for Fire Safety Science. [Link]

-

LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Hammett plot for the reactions of 1 with para-substituted styrenes 3a–e... ResearchGate. [Link]

-

Soderberg, T. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

-

Vivaldo-Lima, E., et al. (2016). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). a) Hammett plot for the reaction of para‐substituted styrenes with... ResearchGate. [Link]

-

LibreTexts. (2024). Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]

-

LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. ResearchGate. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

-

Samanta, D., & Lattimer, J. (2015). Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. National Institutes of Health. [Link]

-

The Organic Chemistry Tutor. (2021). Electrophilic Addition Mechanism. YouTube. [Link]

-

Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica. [Link]

-

LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]

-

Hirao, A., et al. (1994). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Macromolecules. [Link]

-

Reddy, R., et al. (2014). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Kinetics of styrene polymerization. ResearchGate. [Link]

-

University of Calgary. (n.d.). Additions to styrenes. University of Calgary. [Link]

-

Ide, N., & Fukuda, T. (1999). Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Crosslinking Polymerization of 1,4-Divinylbenzene. Macromolecules. [Link]

-

Wenner, R. R., & Dybdal, E. C. (1948). Kinetics of Catalytic Dehydrogenation of Ethylbenzene to Styrene. Industrial & Engineering Chemistry Process Design and Development. [Link]

-

Clark, J. (n.d.). What is electrophilic substitution? Chemguide. [Link]

-

Schmidt, J., & Krische, M. J. (2020). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. [Link]

-

Brownlee, R. T. C., et al. (1978). On the Analysis of Substituent Effects. Part I . Hammett and Related Plots. RSC Publishing. [Link]

-

The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

-

ResearchGate. (n.d.). Living Anionic Polymerization of Divinylbenzene Derivatives. ResearchGate. [Link]

-

University of Illinois Springfield. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. University of Illinois Springfield. [Link]

Sources

- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. stpeters.co.in [stpeters.co.in]

- 3. quora.com [quora.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. On the analysis of substituent effects. Part 1. Hammett and related plots - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Fluoro-4-methoxy-2-vinylbenzene

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Building Block

1-Fluoro-4-methoxy-2-vinylbenzene is a key building block in modern organic synthesis, offering three distinct points for functionalization: a challenging yet selectively activatable C-F bond, an electron-rich aromatic core, and a reactive vinyl group. The strategic application of palladium-catalyzed cross-coupling reactions to this substrate opens a gateway to a diverse array of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

The C-F bond, traditionally considered inert, can be selectively cleaved under appropriate palladium catalysis, often requiring specialized ligands that are both bulky and electron-rich. This allows for the late-stage introduction of various functionalities, a highly desirable feature in drug discovery programs. The methoxy group electronically activates the aromatic ring, influencing the regioselectivity of the coupling, while the vinyl moiety can either participate in or be preserved during the reaction, offering further synthetic handles.

This comprehensive guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions of 1-fluoro-4-methoxy-2-vinylbenzene. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to adapt and optimize these transformations for their specific synthetic goals.

Core Concepts in the Palladium-Catalyzed Cross-Coupling of Aryl Fluorides

The activation of the strong C-F bond is the primary challenge in the cross-coupling of aryl fluorides. Unlike their heavier halogen counterparts (Cl, Br, I), the oxidative addition of an aryl fluoride to a palladium(0) center is energetically demanding. Success in this endeavor hinges on the careful selection of the catalytic system.

Key Mechanistic Considerations:

-

Oxidative Addition: This is often the rate-limiting step. The use of electron-rich and sterically hindered phosphine ligands on the palladium center is crucial. These ligands increase the electron density on the metal, promoting its insertion into the C-F bond.

-

Transmetalation: Following oxidative addition, the organometallic coupling partner transfers its organic group to the palladium complex. The efficiency of this step is influenced by the choice of base and solvent.

-

Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond and regeneration of the active Pd(0) catalyst.

The interplay of these steps is critical, and the protocols provided below are optimized to balance these mechanistic requirements for the specific substrate, 1-fluoro-4-methoxy-2-vinylbenzene.

Experimental Protocols

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of 1-fluoro-4-methoxy-2-vinylbenzene with an arylboronic acid allows for the construction of complex stilbene-like structures.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective.[2] SPhos promotes the difficult oxidative addition of the aryl fluoride and stabilizes the catalytically active monoligated palladium(0) species.[2]

-

Base: A strong base like potassium phosphate (K₃PO₄) is often used to facilitate the transmetalation step by forming a more nucleophilic boronate species.

-

Solvent: A polar aprotic solvent system, such as a mixture of toluene and water, is typically employed to dissolve both the organic and inorganic reagents.

Detailed Protocol:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-methoxy-2-vinylbenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Add 5 mL of degassed toluene and 0.5 mL of degassed water.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxy-2-vinyl-1,1'-biphenyl | 85 |

| 2 | 4-Tolylboronic acid | 4'-Methyl-4-methoxy-2-vinyl-1,1'-biphenyl | 82 |

| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-2-vinyl-1,1'-biphenyl | 88 |

Experimental Workflow:

[Image of the Heck reaction of 1-fluoro-4-methoxy-2-vinylbenzene with a generic alkene]

[Image of the Sonogashira coupling of 1-fluoro-4-methoxy-2-vinylbenzene with a generic terminal alkyne]

Sources

Application Notes and Protocols for the Synthesis of Polymers from 1-Fluoro-4-methoxy-2-vinylbenzene

Disclaimer: The monomer 1-Fluoro-4-methoxy-2-vinylbenzene is a novel compound for which specific literature is not yet available. The synthesis and polymerization protocols described herein are proposed based on established chemical principles and analogous reactions reported for structurally similar fluorinated and methoxy-substituted styrene derivatives. These notes are intended to provide a robust starting point for researchers and are not based on previously published experimental data for this exact monomer.

Introduction: The Promise of Functionalized Fluoropolymers

Fluorinated polymers are a distinguished class of materials, prized for their exceptional thermal and chemical stability, low surface energy, and unique dielectric properties.[1][2] These characteristics stem from the high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond.[2] The incorporation of additional functional groups, such as a methoxy group, into a fluorinated styrene monomer like 1-Fluoro-4-methoxy-2-vinylbenzene, opens the door to a new generation of "smart" materials. The methoxy group can influence the polymer's solubility, reactivity, and potential for post-polymerization modification, making these polymers highly attractive for a range of applications, from advanced coatings to biomedical devices and drug delivery systems.[3][4][5]

This guide provides a comprehensive overview of the proposed synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene and detailed protocols for its polymerization via both conventional free-radical and controlled/"living" radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Part 1: Synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene Monomer

A plausible and efficient synthetic route to 1-Fluoro-4-methoxy-2-vinylbenzene is proposed to start from the commercially available 1-Fluoro-4-methoxy-2-nitrobenzene. The synthesis involves a three-step process: reduction of the nitro group, diazotization followed by a Sandmeyer-type reaction to introduce a bromine atom, and finally, the formation of the vinyl group. A more direct, albeit potentially lower-yielding, alternative is a two-step process from 2-bromo-4-fluoro-1-methoxybenzene via a Grignard reaction followed by dehydration. Here, we detail a robust and versatile approach.

Proposed Synthetic Pathway

Caption: Controlled polymerization routes for 1-Fluoro-4-methoxy-2-vinylbenzene.

Protocol 1: Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. [6]The electron-withdrawing nature of the fluorine atom is expected to facilitate a well-controlled polymerization. [7] Materials:

| Reagent | Molar Ratio (to Initiator) |

| 1-Fluoro-4-methoxy-2-vinylbenzene | 100 |

| Ethyl α-bromoisobutyrate (EBiB) | 1 |

| Copper(I) bromide (CuBr) | 1 |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 1 |

| Anisole (Solvent) | - |

Procedure:

-

Setup: A Schlenk flask is charged with CuBr (1 eq.). The flask is sealed, and the atmosphere is replaced with nitrogen using at least three vacuum-nitrogen cycles.

-

Reaction Mixture: In a separate flask, 1-Fluoro-4-methoxy-2-vinylbenzene (100 eq.), PMDETA (1 eq.), and anisole (50% v/v) are mixed and degassed by bubbling with nitrogen for 30 minutes.

-

Initiation: The degassed monomer solution is transferred to the Schlenk flask containing the CuBr via a nitrogen-purged syringe. The mixture is stirred to allow for the formation of the catalyst complex. The initiator, EBiB (1 eq.), is then added via syringe.

-

Polymerization: The flask is immersed in a preheated oil bath at 90 °C. The reaction is monitored by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).

-

Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum at 40 °C.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method that is tolerant to a wide range of functional groups and can be performed under less stringent conditions than ATRP. [8] Materials:

| Reagent | Molar Ratio (to RAFT Agent) |

| 1-Fluoro-4-methoxy-2-vinylbenzene | 100 |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | 1 |

| Azobisisobutyronitrile (AIBN) | 0.2 |

| Toluene (Solvent) | - |

Procedure:

-

Reaction Mixture: 1-Fluoro-4-methoxy-2-vinylbenzene (100 eq.), CPDT (1 eq.), AIBN (0.2 eq.), and toluene (50% v/v) are added to a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is backfilled with nitrogen and immersed in a preheated oil bath at 70 °C. The polymerization is allowed to proceed for the desired time, with samples taken periodically for analysis.

-

Purification: The polymerization is quenched by cooling the flask in an ice bath. The polymer is purified by precipitation in a large excess of cold methanol. The precipitated polymer is collected by filtration and dried in a vacuum oven at 40 °C. [9]

Part 3: Characterization of Poly(1-Fluoro-4-methoxy-2-vinylbenzene)

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and properties.

Characterization Techniques:

| Technique | Information Obtained |

| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion. |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). [10][11][12][13] |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (T₉). [14] |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. [14] |

| Contact Angle Goniometry | Measurement of surface energy and wettability. [15][16][17][18] |

Part 4: Potential Applications

The unique combination of a fluorine and a methoxy group in the polymer structure suggests a range of potential applications.

-

Low Surface Energy Coatings: The presence of fluorine is expected to impart low surface energy, leading to hydrophobic and oleophobic surfaces. [1]This makes the polymer a candidate for anti-fouling and self-cleaning coatings. [19]* Biomedical Materials: Fluoropolymers are known for their biocompatibility and biostability. [20][21]The methoxy group can potentially be cleaved to a hydroxyl group, providing a handle for bioconjugation, making these polymers interesting for drug delivery applications and as coatings for medical devices. [3][4][5]* High-Performance Dielectrics: Fluorinated polymers often exhibit low dielectric constants, which is a desirable property for materials used in microelectronics. [22]* Functional Membranes: The controlled architecture achievable through ATRP and RAFT allows for the synthesis of block copolymers, which can self-assemble into membranes with tailored permeability for gas separation or filtration applications.

References

- Donchak, V. (2008). Synthesis of fluorinated polystyrene. Chemistry & Chemical Technology, 2(1), 11-14.

- Cheng, Y., & He, C. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(8), 4765-4801.

- Chemistry Explained. (2023). Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). YouTube.

- Thao, N. T., Long, D. V., & Hoan, D. M. (n.d.).

- 3M. (n.d.). Innovations in Bonding to Low Surface Energy Surfaces.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). GPC traces of the resulting polymers under different targeted degrees...

- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.